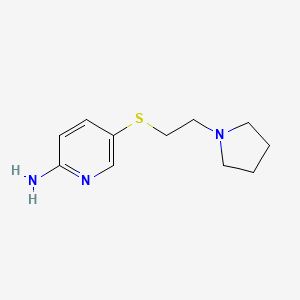
5-(2-Pyrrolidin-1-yl-ethylsulfanyl)-pyridin-2-ylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Pyrrolidin-1-yl-ethylsulfanyl)-pyridin-2-ylamine is a compound that features a pyrrolidine ring, a pyridine ring, and a sulfanyl group
Métodos De Preparación
The synthesis of 5-(2-Pyrrolidin-1-yl-ethylsulfanyl)-pyridin-2-ylamine typically involves the construction of the pyrrolidine and pyridine rings followed by the introduction of the sulfanyl group. One common synthetic route includes the reaction of 2-chloropyridine with pyrrolidine in the presence of a base to form the pyrrolidinyl-pyridine intermediate. This intermediate is then reacted with an ethylsulfanyl reagent under suitable conditions to yield the final product. Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
5-(2-Pyrrolidin-1-yl-ethylsulfanyl)-pyridin-2-ylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which may reduce the pyridine ring or other reducible groups present.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions activated by the electron-donating sulfanyl group. Common reagents include alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the pyridine ring.
Aplicaciones Científicas De Investigación
5-(2-Pyrrolidin-1-yl-ethylsulfanyl)-pyridin-2-ylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an antimicrobial agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of 5-(2-Pyrrolidin-1-yl-ethylsulfanyl)-pyridin-2-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and pyridine rings allow it to fit into binding sites on proteins, potentially inhibiting or modulating their activity. The sulfanyl group may also play a role in its binding affinity and specificity. Detailed studies, including molecular docking and biochemical assays, are used to elucidate these interactions and pathways.
Comparación Con Compuestos Similares
5-(2-Pyrrolidin-1-yl-ethylsulfanyl)-pyridin-2-ylamine can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and may have similar biological activities but differ in their additional functional groups.
Pyridine derivatives: Compounds with a pyridine ring and various substituents can be compared in terms of their chemical reactivity and biological activities.
Sulfanyl-containing compounds: These compounds feature the sulfanyl group and can be compared based on their oxidation states and reactivity.
The uniqueness of this compound lies in its combination of these three functional groups, which confer specific chemical and biological properties not found in simpler analogs.
Propiedades
Fórmula molecular |
C11H17N3S |
|---|---|
Peso molecular |
223.34 g/mol |
Nombre IUPAC |
5-(2-pyrrolidin-1-ylethylsulfanyl)pyridin-2-amine |
InChI |
InChI=1S/C11H17N3S/c12-11-4-3-10(9-13-11)15-8-7-14-5-1-2-6-14/h3-4,9H,1-2,5-8H2,(H2,12,13) |
Clave InChI |
OTIUXPVROADTBJ-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)CCSC2=CN=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



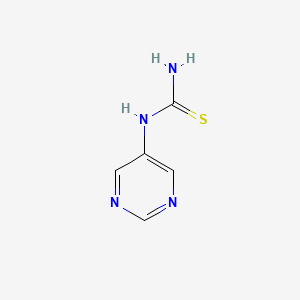
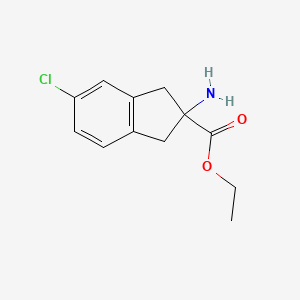

![(1S,4R,5R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B12275994.png)
![2-{3-Amino-6-phenylthieno[2,3-B]pyridine-2-amido}benzoic acid](/img/structure/B12275998.png)
![Ethyl (2E)-3-(3-bromo-2-{[2-({[(1,1-dimethylethyl)oxy]carbonyl}amino)ethyl]oxy}phenyl)-2-propenoate](/img/structure/B12276006.png)
![3-chloro-4-fluoro-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzene-1-sulfonamide](/img/structure/B12276008.png)
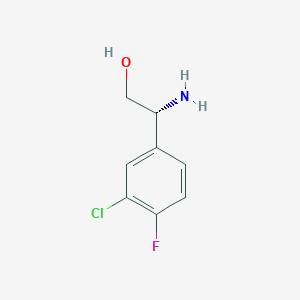
![3-(1H-pyrazol-1-yl)-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridazine](/img/structure/B12276013.png)

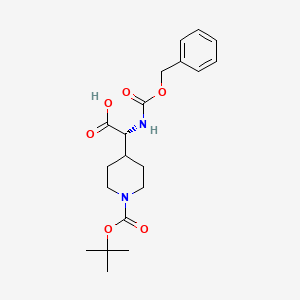
![3,4,5-Tris[3,4-bis(dodecyloxy)benzyloxy]benzoic acid](/img/structure/B12276022.png)
![4-chloro-1-({1-[2-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B12276023.png)
